molecular formula C16H17ClN2O4S2 B2795651 3-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzene-1-sulfonamide CAS No. 941940-57-4

3-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzene-1-sulfonamide

Cat. No.: B2795651
CAS No.: 941940-57-4
M. Wt: 400.89
InChI Key: QIZQWCVSBBWDJU-UHFFFAOYSA-N
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Description

3-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzene-1-sulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a chloro group and a 1,1-dioxothiazinan-2-yl moiety. Benzenesulfonamides are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 3-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzene-1-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

3-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzene-1-sulfonamide involves the inhibition of specific enzymes. For instance, it selectively inhibits carbonic anhydrase IX, an enzyme that is overexpressed in hypoxic tumor cells. By inhibiting this enzyme, the compound disrupts the pH regulation in tumor cells, leading to cell death . The molecular targets and pathways involved include the binding of the compound to the active site of the enzyme, preventing its normal function.

Comparison with Similar Compounds

3-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzene-1-sulfonamide can be compared with other benzenesulfonamide derivatives, such as:

The uniqueness of this compound lies in its specific structural features and its selective inhibition of carbonic anhydrase IX, making it a promising candidate for targeted cancer therapy.

Properties

IUPAC Name

3-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4S2/c17-13-4-3-5-16(12-13)25(22,23)18-14-6-8-15(9-7-14)19-10-1-2-11-24(19,20)21/h3-9,12,18H,1-2,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZQWCVSBBWDJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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